Bromo-dragonfly hydrochloride
Overview
Description
Bromo-dragonfly hydrochloride is a potent hallucinogenic compound belonging to the phenethylamine family. It is known for its long-lasting effects and high potency, often compared to lysergic acid diethylamide. The compound was first synthesized by Matthew Parker in the laboratory of David E. Nichols in 1998. This compound is named after its structural resemblance to a dragonfly, with two furan rings on opposite sides of a central phenyl ring .
Mechanism of Action
Target of Action
Bromo-Dragonfly hydrochloride, also known as 3C-Bromo-Dragonfly or DOB-Dragonfly, is a synthetic compound related to the phenethylamine family . It primarily targets the 5-HT2A receptor , acting as a potent full agonist . The 5-HT2A receptor is a subtype of the serotonin receptors, which play a crucial role in the function of the central nervous system .
Mode of Action
Bromo-Dragonfly interacts with its targets, the 5-HT2A receptors, by binding to them with high affinity . This interaction triggers a series of biochemical reactions that result in the compound’s hallucinogenic effects . Bromo-Dragonfly’s molecular structure, which is similar to other hallucinogenic compounds as well as amphetamine, contributes to its mode of action .
Biochemical Pathways
The key biochemical pathway affected by Bromo-Dragonfly is the serotonin system . By acting as a full agonist for the 5-HT2A receptor, Bromo-Dragonfly influences the serotonin system, leading to its potent hallucinogenic effects .
Pharmacokinetics
It is known that bromo-dragonfly is resistant to hepatic metabolism . This resistance to metabolism could contribute to its long-lasting effects .
Result of Action
The molecular and cellular effects of Bromo-Dragonfly’s action are primarily hallucinogenic . Users have reported elevated mood, visual changes, high energy levels, and improved associative powers . Adverse effects include short-term memory loss, confusion, muscle stiffness, disturbances in sleep, and nausea . Severe negative experiences include phobias, and the marked constriction of blood vessels associated with Bromo-Dragonfly is also known to cause tissue necrosis in limbs .
Action Environment
The effects of Bromo-Dragonfly are largely dependent on the user’s own frame of mind as well as the environment in which they are consuming the drug . The exact same compound in exactly the same dose can generate widely different effects . Therefore, environmental factors significantly influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Bromo-Dragonfly Hydrochloride acts as a potent full agonist for the 5-HT2A receptor . It has very high affinity at the 5-HT2A (Ki 0.04 nM) and 5-HT2C receptors (Ki 0.02 nM), along with moderate affinity for 5-HT2B (Ki 0.19 nM) . It is also a MAO-A inhibitor , which increases its risks.
Cellular Effects
The cellular effects of this compound are primarily due to its interaction with the serotonin system . It targets the 5-HT2A receptor, a subtype of the serotonin receptors found in the central nervous system . This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily through its interaction with the 5-HT2A receptor .
Temporal Effects in Laboratory Settings
The effects of this compound can last over 24 hours . Users have reported that it causes euphoria, hallucinations, distorted time and space perceptions, brighter colors, sexual enhancement, diarrhea, headache, nausea, confusion, and muscle stiffness
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.
Metabolic Pathways
The metabolic pathways of this compound are not well characterized. It is known that this compound is resistant to hepatic metabolism, which means it is not readily broken down by the liver. This resistance to metabolism could contribute to its long-lasting effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bromo-dragonfly hydrochloride begins with hydroquinone, which is dialkylated with 1-bromo-2-chloroethane. This intermediate is then brominated and treated with n-butyllithium to yield the tetrahydrobenzodifuran ring system. After formylation of the ring system, the nitropropene derivative is obtained by condensation with nitroethane under ammonium acetate catalysis. The nitropropene derivative is then reduced with lithium aluminium hydride to yield the amine intermediate, which is protected with trifluoroacetic anhydride. Following para-bromination with elemental bromine and oxidation of the tetrahydrobenzodifuran ring system with DDQ, the trifluoroacetyl protecting group of the amine is removed to give this compound as a racemic mixture of the R and S enantiomers .
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its classification as a controlled substance in many countries. the synthetic route described above can be scaled up for industrial production with appropriate safety measures and equipment.
Chemical Reactions Analysis
Types of Reactions: Bromo-dragonfly hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is resistant to hepatic metabolism, meaning it is not readily broken down by the liver.
Common Reagents and Conditions:
Oxidation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is commonly used for the oxidation of the tetrahydrobenzodifuran ring system.
Reduction: Lithium aluminium hydride is used for the reduction of the nitropropene derivative to yield the amine intermediate.
Substitution: Elemental bromine is used for para-bromination of the amine intermediate.
Major Products Formed: The major product formed from these reactions is this compound, with the intermediate compounds being the tetrahydrobenzodifuran ring system, nitropropene derivative, and amine intermediate .
Scientific Research Applications
Bromo-dragonfly hydrochloride has several scientific research applications, primarily in the fields of chemistry, biology, and medicine. It is used as a tool to study the structure and activity of serotonin receptors, particularly the 5-HT2A receptor. This compound is also used in research to understand the effects of hallucinogenic substances on the central nervous system and to develop potential therapeutic agents for psychiatric disorders .
Comparison with Similar Compounds
2C-B-FLY: A compound with a similar structure and effects to bromo-dragonfly hydrochloride, but with variations in its chemical composition.
DOB-Dragonfly: Another compound related to the phenethylamine family with similar hallucinogenic properties.
Uniqueness: this compound is unique due to its high potency, long duration of action, and strong affinity for serotonin receptors. Its structural resemblance to a dragonfly, with two furan rings on opposite sides of a central phenyl ring, also sets it apart from other similar compounds .
Properties
IUPAC Name |
(2R)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIDKNSMQNPNFC-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678561 | |
Record name | (2R)-1-(8-Bromobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332012-24-5 | |
Record name | Bromo-dragonfly hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332012245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-1-(8-Bromobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 332012-24-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMO-DRAGONFLY HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D627OB41D9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.